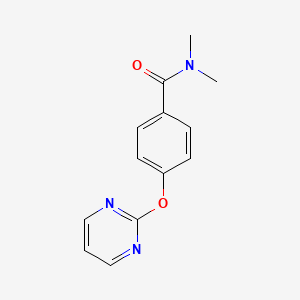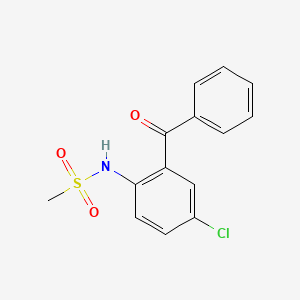
N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-4-(2-pyrimidinyloxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring (from the benzamide component), an amide group (from the benzamide component), and a pyrimidine ring (from the 2-pyrimidinyloxy component) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitubercular Activity
Research led by Nimbalkar et al. (2018) focused on the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, exhibiting promising in vitro antitubercular activity against Mycobacterium tuberculosis. The molecular docking study suggested these compounds could be potential leads in anti-tubercular drug discovery, highlighting their safety and non-cytotoxic nature (Nimbalkar et al., 2018).
Anticancer Activity
Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety, evaluated for in vitro anticancer activity. Some derivatives displayed significant antiproliferative activity, especially against human cancer cell lines, demonstrating the potential for further anticancer drug development (Rasal et al., 2020).
PET Imaging of Metabotropic Glutamate 1 Receptor
Fujinaga et al. (2012) developed novel 4-substituted benzamides for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, showing high binding affinity and potential for quantitative analysis of mGlu1 in monkey brain. This research underscores the utility of these compounds in neuroimaging studies (Fujinaga et al., 2012).
Anti-Inflammatory and Analgesic Agents
A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives derived from visnaginone and khellinone reported significant anti-inflammatory and analgesic activities. These findings support the exploration of such compounds for therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Biological Evaluation of Benzamides
Saeed et al. (2015) synthesized a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, investigating their potential biological applications. These compounds were screened against human recombinant alkaline phosphatase, showing considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPSREFFOOWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)
![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)
![N-benzyl-3-[benzyl(ethoxycarbonyl)amino]-N-(ethoxycarbonyl)aspartic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

